molecular formula C23H19N3OS2 B302458 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE

Cat. No.: B302458
M. Wt: 417.6 g/mol
InChI Key: KDQLOBGPHLWMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE is a complex organic compound that features a benzothiazole ring and a dibenzoazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMSO, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-1-ETHANONE lies in its combination of the benzothiazole and dibenzoazepine structures, which may confer unique biological and chemical properties

Properties

Molecular Formula

C23H19N3OS2

Molecular Weight

417.6 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone

InChI

InChI=1S/C23H19N3OS2/c24-17-11-12-18-21(13-17)29-23(25-18)28-14-22(27)26-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)26/h1-8,11-13H,9-10,14,24H2

InChI Key

KDQLOBGPHLWMBN-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=C(S4)C=C(C=C5)N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=C(S4)C=C(C=C5)N

Origin of Product

United States

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